molecular formula C16H10Cl2N2O2 B11956553 8-Quinolyl N-(3,4-dichlorophenyl)carbamate CAS No. 14628-07-0

8-Quinolyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B11956553
CAS No.: 14628-07-0
M. Wt: 333.2 g/mol
InChI Key: OPQKNBYTDQCNCX-UHFFFAOYSA-N
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Description

8-Quinolyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176. It is a derivative of quinoline and carbamate, featuring a quinolyl group attached to a carbamate moiety, which is further linked to a 3,4-dichlorophenyl group . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the isocyanate, leading to the formation of the carbamate linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Quinolyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinolyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carbamate moiety can inhibit certain enzymes by carbamylation of active site residues, leading to the inhibition of enzyme activity . These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolyl N-(2,4-dichlorophenyl)carbamate
  • 8-Quinolyl N-(2,3-dichlorophenyl)carbamate
  • 8-Quinolyl N-(2,6-dichlorophenyl)carbamate
  • 8-Quinolyl N-(2,5-dichlorophenyl)carbamate
  • 8-Quinolyl N-(4-chlorophenyl)carbamate
  • 8-Quinolyl N-(3-chlorophenyl)carbamate
  • 8-Quinolyl N-(2-chlorophenyl)carbamate
  • 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate

Uniqueness

8-Quinolyl N-(3,4-dichlorophenyl)carbamate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both the quinolyl and carbamate moieties also contributes to its distinct properties compared to other similar compounds .

Properties

CAS No.

14628-07-0

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

quinolin-8-yl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-7-6-11(9-13(12)18)20-16(21)22-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21)

InChI Key

OPQKNBYTDQCNCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2

Origin of Product

United States

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